molecular formula C6H11NO5 B12800785 D-Galactonic-1,4-lactam CAS No. 117821-11-1

D-Galactonic-1,4-lactam

Cat. No.: B12800785
CAS No.: 117821-11-1
M. Wt: 177.16 g/mol
InChI Key: ZWFBJVLZKRFADK-NEEWWZBLSA-N
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Description

D-Galactonic-1,4-lactam: is a lactam derived from D-galactonic acid It is a cyclic compound with a lactone ring structure, which is formed by the intramolecular condensation of D-galactonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Galactonic-1,4-lactam can be synthesized through the oxidation of D-galactose to D-galactonic acid, followed by cyclization to form the lactam. One common method involves the use of dilute acid hydrolysis of marine macroalgae biomass, such as Gelidium amansii, to produce D-galactose, which is then oxidized to D-galactonic acid using Pseudomonas putida . The final step involves the cyclization of D-galactonic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using microbial strains capable of oxidizing D-galactose to D-galactonic acid. The subsequent cyclization step is achieved through controlled chemical reactions under specific conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: D-Galactonic-1,4-lactam undergoes various chemical reactions, including:

    Oxidation: Conversion of D-galactose to D-galactonic acid.

    Cyclization: Formation of the lactam ring from D-galactonic acid.

    Substitution: Reactions involving the replacement of functional groups within the lactam ring.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of D-Galactonic-1,4-lactam involves its interaction with specific molecular targets and pathways. As a lactam, it can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with enzymatic activity. This property is particularly useful in the design of drugs targeting bacterial enzymes, such as β-lactamases .

Properties

CAS No.

117821-11-1

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

(3R,4S,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxypyrrolidin-2-one

InChI

InChI=1S/C6H11NO5/c8-1-2(9)3-4(10)5(11)6(12)7-3/h2-5,8-11H,1H2,(H,7,12)/t2-,3-,4-,5+/m0/s1

InChI Key

ZWFBJVLZKRFADK-NEEWWZBLSA-N

Isomeric SMILES

C([C@@H]([C@H]1[C@@H]([C@H](C(=O)N1)O)O)O)O

Canonical SMILES

C(C(C1C(C(C(=O)N1)O)O)O)O

Origin of Product

United States

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